Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate
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Overview
Description
Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a trifluoroacetyl group, a benzoyl group, and a pentanedioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. A common synthetic route may involve the following steps:
- Protection of the amino group on the benzoyl moiety.
- Introduction of the trifluoroacetyl group through acylation.
- Coupling of the protected benzoyl derivative with the pentanedioate moiety.
- Deprotection of the amino group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoroacetyl and benzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]butanedioate
- Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]hexanedioate
Uniqueness
Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroacetyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Biological Activity
Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure and molecular formula:
- Molecular Formula : C16H18F3N3O5
- IUPAC Name : this compound
The presence of the trifluoroacetyl group contributes to its unique properties, enhancing its interaction with biological targets.
Research indicates that this compound may act through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis, making it a candidate for cancer therapy.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Notably:
-
Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 PC-3 (Prostate Cancer) 20 HeLa (Cervical Cancer) 25 - Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells. The percentage of apoptotic cells was significantly higher in treated groups compared to controls.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
-
Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the strains evaluated.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Case Study 1: Breast Cancer Treatment
A recent study published in Cancer Research evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
Case Study 2: Infection Control
Another study focused on the antimicrobial properties of this compound against biofilm-forming bacteria. It was found that the compound effectively disrupted biofilm formation at sub-MIC concentrations, suggesting potential applications in treating chronic infections.
Properties
IUPAC Name |
dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O6/c1-26-12(22)8-7-11(14(24)27-2)21-13(23)9-3-5-10(6-4-9)20-15(25)16(17,18)19/h3-6,11H,7-8H2,1-2H3,(H,20,25)(H,21,23)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRWKOBMLFNNBA-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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